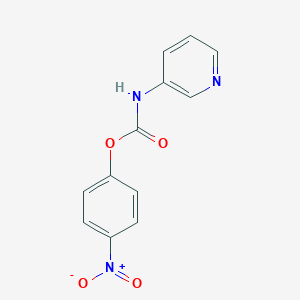

4-硝基苯基3-吡啶基氨基甲酸酯

描述

Synthesis Analysis

The synthesis of derivatives related to 3-Pyridinylcarbamic acid 4-nitrophenyl ester involves multiple steps, including Michael-addition and ring closure reactions. These synthetic pathways are crucial for producing compounds with varying ester functions, significantly impacting their pharmacological activities, such as coronary vasodilation and antihypertensive activity (Meyer et al., 1981).

Molecular Structure Analysis

The molecular structure of 3-Pyridinylcarbamic acid 4-nitrophenyl ester and its derivatives is closely related to their activity as enzyme inhibitors, such as fatty acid amide hydrolase (FAAH) inhibitors. Structural analyses, including docking experiments and linear interaction energy calculations, have shown that modifications at the N-terminal group of O-arylcarbamates can significantly enhance potency by fitting within the lipophilic region of the substrate-binding site (Mor et al., 2008).

Chemical Reactions and Properties

3-Pyridinylcarbamic acid 4-nitrophenyl ester participates in various chemical reactions, including protection and activation of amino and hydroxyl groups for peptide synthesis. The compound's functional groups make it a versatile reagent for forming peptide or ester bonds via oxidation-reduction condensation, demonstrating its reactive and protective capabilities in synthetic chemistry (Matsueda & Walter, 2009).

Physical Properties Analysis

The physical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. The electrochemical behavior of these compounds has been investigated, revealing insights into their reduction and oxidation processes, which are essential for understanding their reactivity and potential applications in medicinal chemistry (David et al., 1995).

Chemical Properties Analysis

The chemical properties of 3-Pyridinylcarbamic acid 4-nitrophenyl ester, including its reactivity with various reagents and its role as a precursor for the synthesis of complex molecules, are significant. For example, its derivatives have been explored for their antitubercular activities, showcasing the compound's potential as a lead for developing new therapeutic agents (Warekar et al., 2016).

科学研究应用

生物分子的放射氟化

该化合物应用于分子成像领域,特别是在生物分子的放射氟化过程中 . 4-硝基苯基 (PNP) 活化酯,例如4-硝基苯基3-吡啶基氨基甲酸酯,可用于一步制备18F标记的酰化合成子 . 这比传统的多个步骤的制备过程有了很大的改进,使18F标记的肽的制备不再那么具有挑战性和耗时 .

蛋白质组学研究

4-硝基苯基3-吡啶基氨基甲酸酯应用于蛋白质组学研究 . 蛋白质组学是对蛋白质的大规模研究,特别是其结构和功能。该化合物可用于蛋白质功能、相互作用和定位的研究。

抗病毒药物开发

虽然与4-硝基苯基3-吡啶基氨基甲酸酯没有直接联系,但相关化合物在抗病毒药物开发中表现出良好的特性 . 进一步研究可能会发现该化合物具有类似的潜力。

防锈

有趣的是,发现4-硝基苯基3-吡啶基氨基甲酸酯在温室中对锈具有非常有效的抑制作用 . 这表明其在农业或工业制造领域具有潜在的应用,防锈在这些领域至关重要。

放射性药物

该化合物在放射性药物的开发中发挥作用,放射性药物应用于正电子发射断层扫描 (PET) 成像 . PET 是一种常见的分子成像技术,对个性化医疗产生了显著影响 .

属性

IUPAC Name |

(4-nitrophenyl) N-pyridin-3-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O4/c16-12(14-9-2-1-7-13-8-9)19-11-5-3-10(4-6-11)15(17)18/h1-8H,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJLMBYELLDOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90434991 | |

| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56402-87-0 | |

| Record name | 3-PYRIDINYLCARBAMIC ACID 4-NITROPHENYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90434991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

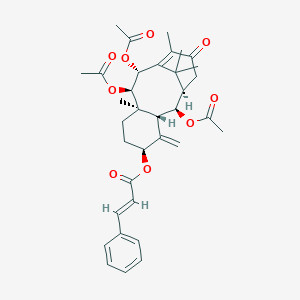

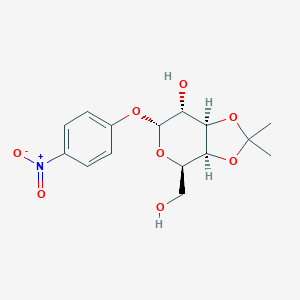

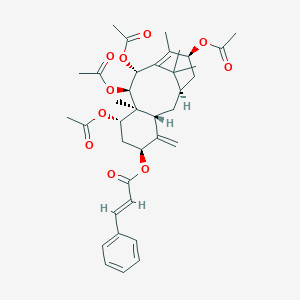

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(Methylsulfonyl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B26150.png)

![[(1R,2R,3R,5S,8R,9R,10R,13S)-2,9,10,13-Tetraacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B26189.png)

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B26198.png)

![N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B26206.png)